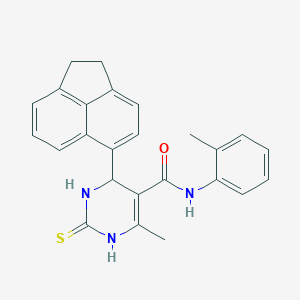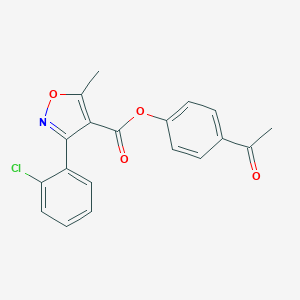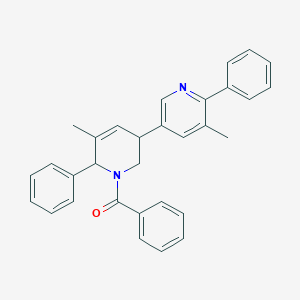
4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and an acenaphthene moiety, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves the condensation of acenaphthene derivatives with thiourea and appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with refluxing to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares structural similarities but differs in the aryl group attached to the pyrimidine ring.
2-Thioxopyrimidine Derivatives: Similar in having the thioxo group but vary in the substituents and overall structure.
Uniqueness: 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to the presence of the acenaphthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C25H23N3OS |
|---|---|
Peso molecular |
413.5g/mol |
Nombre IUPAC |
4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N3OS/c1-14-6-3-4-9-20(14)27-24(29)21-15(2)26-25(30)28-23(21)19-13-12-17-11-10-16-7-5-8-18(19)22(16)17/h3-9,12-13,23H,10-11H2,1-2H3,(H,27,29)(H2,26,28,30) |
Clave InChI |
RWUGVNVLHSRBPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C4CCC5=C4C3=CC=C5)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C4CCC5=C4C3=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-heptyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415221.png)

![5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415224.png)

![5-amino-3-[1-cyano-2-(2,6-dichlorophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415226.png)
![7-(4-Bromophenyl)-2-methyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415227.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B415233.png)
![8,9-Bis(4-methoxyphenyl)-4-(2-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415234.png)
![4-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415236.png)
![8,9-Bis(4-methoxyphenyl)-1,7-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415237.png)
![N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B415239.png)
![3-NITRO-5-PHENOXYPHENYL (6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL) ETHER](/img/structure/B415241.png)

